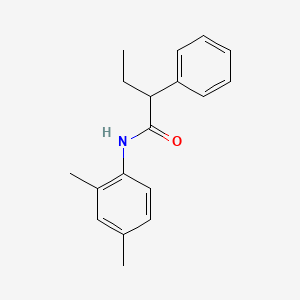
N-(2,4-dimethylphenyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-phenylbutanamide, also known as DMPPB, is a chemical compound that belongs to the class of N-aryl-2-phenylbutanamides. It has been widely used in scientific research for its potential therapeutic applications, particularly in the field of cancer treatment. DMPPB is a potent inhibitor of the proteasome, which is an essential cellular component responsible for the degradation of intracellular proteins.
Mécanisme D'action
N-(2,4-dimethylphenyl)-2-phenylbutanamide inhibits the proteasome by binding to the active site of the 20S proteasome, which is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of intracellular proteins, which ultimately induces apoptosis in cancer cells. N-(2,4-dimethylphenyl)-2-phenylbutanamide has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-phenylbutanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-2-phenylbutanamide induces apoptosis by inhibiting the proteasome and leading to the accumulation of intracellular proteins. N-(2,4-dimethylphenyl)-2-phenylbutanamide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,4-dimethylphenyl)-2-phenylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-2-phenylbutanamide has several advantages for lab experiments. It is a potent inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in cellular processes. N-(2,4-dimethylphenyl)-2-phenylbutanamide also has potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. However, N-(2,4-dimethylphenyl)-2-phenylbutanamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cellular processes are not well understood. In addition, N-(2,4-dimethylphenyl)-2-phenylbutanamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well characterized.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-2-phenylbutanamide. One area of interest is the development of N-(2,4-dimethylphenyl)-2-phenylbutanamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-dimethylphenyl)-2-phenylbutanamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to elucidate the long-term effects of N-(2,4-dimethylphenyl)-2-phenylbutanamide on cellular processes and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-2-phenylbutanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dimethylbenzaldehyde with phenylacetic acid in the presence of a catalyst such as boron trifluoride etherate. The resulting intermediate is then treated with thionyl chloride to produce the final product, N-(2,4-dimethylphenyl)-2-phenylbutanamide.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the proteasome, which leads to the accumulation of intracellular proteins and ultimately induces apoptosis in cancer cells. N-(2,4-dimethylphenyl)-2-phenylbutanamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,4-dimethylphenyl)-2-phenylbutanamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-4-16(15-8-6-5-7-9-15)18(20)19-17-11-10-13(2)12-14(17)3/h5-12,16H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEGHALTHFJEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)
![7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5206393.png)
![4-bicyclo[2.2.1]hept-2-ylmorpholine](/img/structure/B5206400.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5206420.png)
![N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B5206421.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5206427.png)
![N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5206428.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)
![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5206461.png)
![N-[2-(benzylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5206463.png)